Cas no 161787-73-1 (3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

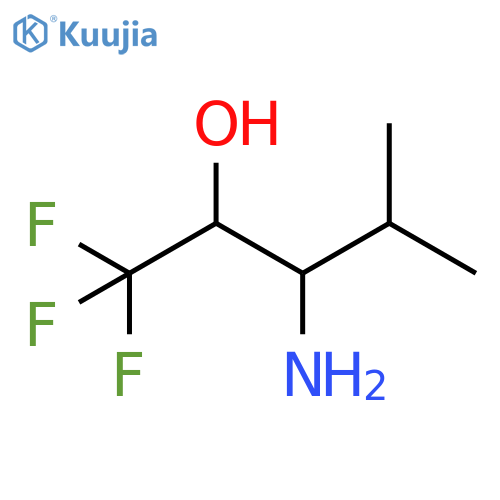

161787-73-1 structure

商品名:3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

CAS番号:161787-73-1

MF:C6H12F3NO

メガワット:171.160792350769

MDL:MFCD08691388

CID:5181100

PubChem ID:14503246

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Pentanol, 3-amino-1,1,1-trifluoro-4-methyl-

- 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

-

- MDL: MFCD08691388

- インチ: 1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3

- InChIKey: CXXBVHOIDJALEU-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)(F)C(O)C(N)C(C)C

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29572-2.5g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-57563-0.25g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 0.25g |

$644.0 | 2023-02-09 | ||

| Enamine | EN300-57563-1.0g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 1.0g |

$1299.0 | 2023-02-09 | ||

| Enamine | EN300-57563-2.5g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 2.5g |

$2548.0 | 2023-02-09 | ||

| Enamine | EN300-57563-10.0g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 10.0g |

$5590.0 | 2023-02-09 | ||

| 1PlusChem | 1P019LIL-1g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 90% | 1g |

$1668.00 | 2023-12-20 | |

| 1PlusChem | 1P019LIL-500mg |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 90% | 500mg |

$1316.00 | 2023-12-20 | |

| 1PlusChem | 1P019LIL-2.5g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 90% | 2.5g |

$3212.00 | 2023-12-20 | |

| Enamine | EN300-29572-0.25g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 95.0% | 0.25g |

$644.0 | 2025-03-19 | |

| Enamine | EN300-57563-0.1g |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |

161787-73-1 | 0.1g |

$450.0 | 2023-02-09 |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

161787-73-1 (3-amino-1,1,1-trifluoro-4-methylpentan-2-ol) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬